2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid

Catalog No.
S719639
CAS No.
67118-34-7
M.F
C12H13NO3
M. Wt
219.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid

CAS Number

67118-34-7

Product Name

2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid

IUPAC Name

2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C12H13NO3/c14-11-6-10(7-13(11)8-12(15)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)

InChI Key

IBYVEHXQCORQKW-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)CC(=O)O)C2=CC=CC=C2

Canonical SMILES

C1C(CN(C1=O)CC(=O)O)C2=CC=CC=C2

Potential Applications based on Structure

Based on the chemical structure of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid, it contains several functional groups that could be of interest in scientific research:

  • Carboxylic acid group: This group can participate in various chemical reactions and interactions with other molecules. Carboxylic acids are commonly found in drugs and other biologically active compounds.
  • Amide group: This group is also involved in various biological processes and can be found in many natural products and pharmaceuticals.
  • Phenyl ring: This aromatic ring is a common structural element in many drugs and other biologically active molecules.

Further Research

Due to the lack of published information on specific applications, further research is needed to understand the potential scientific uses of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid. This might involve:

  • Searching for patent applications or unpublished research reports that mention the compound.
  • Investigating the research interests of scientists who have published work on related compounds or target molecules.
  • Conducting experimental studies to explore the potential biological activities of the compound.

2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and an acetic acid moiety. Its molecular formula is C₁₂H₁₃NO₃, and it has a molecular weight of 219.24 g/mol. The compound features a 2-oxo group and a phenyl substitution at the 4-position of the pyrrolidine ring, contributing to its potential biological activity and applications in medicinal chemistry .

, including:

  • Alkylation: The initial step often involves the alkylation of 4-phenylpyrrolidinone with chloroacetic acid to form the ethyl ester of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.
  • Hydrolysis: The ethyl ester can be hydrolyzed to yield the final carboxylic acid product.
  • Cyclization: Cyclization reactions may occur involving precursors with amino groups and carboxylic acid groups, facilitating the formation of the pyrrolidine ring .

These reactions can be optimized using various solvents and conditions to enhance yield and purity.

Research indicates that 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid exhibits significant biological activity, particularly in the pharmaceutical field. It has been associated with neuroprotective effects and potential applications in treating conditions such as stroke and neurodegenerative diseases. The compound's mechanism of action may involve modulation of neurotransmitter systems, although specific pathways require further investigation .

Several methods have been developed for synthesizing 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid:

  • Conventional Synthesis: This involves sequential reactions starting from 4-phenylpyrrolidinone, followed by alkylation with chloroacetic acid and subsequent hydrolysis.

    Example reaction steps:
    • Alkylation:
      text
      4-Phenylpyrrolidinone + Chloroacetic Acid → Ethyl 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetate
    • Hydrolysis:
      text
      Ethyl 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetate → 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid
  • Large-scale Synthesis: Recent patents describe methods for large-scale production using potassium salts and specific solvents to achieve high purity without extensive purification steps .

The primary applications of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid are found in the pharmaceutical industry. It is being explored for:

  • Neuroprotective Agents: Potential use in drugs aimed at protecting neuronal health.
  • Cognitive Enhancers: Investigated for its ability to improve cognitive functions.
  • Therapeutic Agents: Possible applications in treating various neurological disorders due to its pharmacological properties .

Interaction studies involving 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid focus on its effects on neurotransmitter systems and cellular pathways. Initial findings suggest that this compound may interact with receptors involved in neuroprotection and cognition enhancement. Further studies are necessary to elucidate these interactions fully and assess their therapeutic implications .

Several compounds share structural similarities with 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid, including:

Compound NameStructure FeaturesUnique Aspects
Phenotropil (Piracetam)Pyrrolidine ring, acetamide groupKnown for cognitive enhancement effects
N-carbamoylmethyl-pyrrolidine derivativesSimilar pyrrolidine structureVariations in substituents affect biological activity
N-benzoyl-pyrrolidine derivativesBenzoyl group substitutionOften used for analgesic properties

The uniqueness of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid lies in its specific phenyl substitution and oxo group, which may confer distinct pharmacological properties compared to other derivatives .

XLogP3

0.8

Dates

Modify: 2023-08-15

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